N'-hydroxyoxolane-3-carboximidamide
Description
N'-Hydroxyoxolane-3-carboximidamide (CAS: 1251417-85-2) is a cyclic carboximidamide derivative featuring a tetrahydrofuran (oxolane) backbone substituted with a hydroxyimidamide group. Its molecular formula is C₆H₁₀N₂O₂, with a molecular weight of 142.16 g/mol . Key identifiers include:
- InChIKey: UQCFHAVQXQKIBE-UHFFFAOYSA-N
- SMILES: O=C(NOC)C1CCOC1
- MDL Number: MFCD30180649 (for its tert-butyl derivative) .
This compound is structurally distinct due to the combination of a saturated oxygen heterocycle and the hydroxyimidamide functional group, making it relevant for applications in medicinal chemistry and materials science.
Properties
IUPAC Name |
N'-hydroxyoxolane-3-carboximidamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10N2O2/c6-5(7-8)4-1-2-9-3-4/h4,8H,1-3H2,(H2,6,7) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MQHAXHRKPMZBQN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC1C(=NO)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1COCC1/C(=N/O)/N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
130.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-hydroxyoxolane-3-carboximidamide typically involves the reaction of oxolane derivatives with hydroxylamine and cyanamide under controlled conditions . The reaction is carried out in an organic solvent, such as ethanol or methanol, at a temperature range of 50-70°C. The reaction mixture is then purified using column chromatography to obtain the desired product with high purity.
Industrial Production Methods
Industrial production of N’-hydroxyoxolane-3-carboximidamide involves large-scale synthesis using similar reaction conditions as in the laboratory. The process is optimized for higher yields and cost-effectiveness. Continuous flow reactors and automated purification systems are employed to ensure consistent quality and scalability .
Chemical Reactions Analysis
Types of Reactions
N’-hydroxyoxolane-3-carboximidamide undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding oxo derivatives.
Reduction: The carboximidamide group can be reduced to form amine derivatives.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) in acidic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used under mild conditions.
Substitution: Halogenation can be achieved using reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) in anhydrous conditions.
Major Products Formed
Oxidation: Oxo derivatives of N’-hydroxyoxolane-3-carboximidamide.
Reduction: Amine derivatives.
Substitution: Halogenated or alkylated derivatives.
Scientific Research Applications
N’-hydroxyoxolane-3-carboximidamide has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules and functional materials.
Biology: Investigated for its potential as a biochemical probe and enzyme inhibitor.
Mechanism of Action
The mechanism of action of N’-hydroxyoxolane-3-carboximidamide involves its interaction with specific molecular targets and pathways. The hydroxyl and carboximidamide groups enable the compound to form hydrogen bonds and coordinate with metal ions, facilitating its role as an enzyme inhibitor or catalyst. The compound’s unique structure allows it to engage in various chemical transformations, contributing to its versatility in scientific research .
Comparison with Similar Compounds
Hydroxamic Acids and Hydroxyamide Derivatives
Hydroxamic acids (e.g., N-(4-chlorophenyl)-N-hydroxycyclohexanecarboxamide , compound 8 in ) share a hydroxylamine-derived functional group (-CONHOH) but differ in backbone structure. Key comparisons:
Cyclic Carboximidamide Derivatives
The tert-butyl derivative 2-tert-Butyl-N'-hydroxyoxolane-3-carboximidamide (CAS: 1824844-16-7) highlights the impact of substituents:
Phthalimide and Isoindoline Derivatives
3-Chloro-N-phenyl-phthalimide () shares a heterocyclic backbone but differs in functionalization:
- Ring Systems : The oxolane ring in the target compound is more flexible than the rigid isoindoline core in phthalimides, influencing binding interactions in biological systems .
Biological Activity
N'-hydroxyoxolane-3-carboximidamide is a compound of significant interest in the field of medicinal chemistry due to its potential biological activities, particularly as an antimicrobial and enzyme inhibitor. This article delves into the biological activity of this compound, highlighting its mechanisms of action, relevant case studies, and research findings.
Chemical Structure and Properties
This compound has a molecular formula of C9H18N2O2 and a molar mass of 186.25 g/mol. Its structure includes a hydroxy oxolane ring and a carboximidamide functional group, which contribute to its unique reactivity and biological properties. The stereochemistry of the compound (2S, 3R) may also influence its biological interactions compared to related compounds.
The biological activity of this compound is primarily attributed to its ability to interact with various enzymes and molecular targets:
- Enzyme Inhibition : The compound may function as an inhibitor for enzymes involved in critical biological pathways, including those associated with neurodegenerative diseases and cancer. It binds to the active site of these enzymes, preventing substrate interaction and subsequent catalytic activity.
- Antimicrobial Properties : Preliminary studies indicate that this compound exhibits antibacterial properties. Although the exact mechanism is not fully understood, it is hypothesized that it disrupts bacterial cell membranes or inhibits essential bacterial enzymes.
Antimicrobial Activity
A study investigating various carboximidamides found that certain derivatives demonstrated significant antibacterial effects against pathogens such as Escherichia coli and Staphylococcus aureus. The effectiveness was measured using minimum inhibitory concentration (MIC) assays, where this compound showed promising results:
| Compound | MIC (µg/mL) | Target Bacteria |
|---|---|---|
| This compound | 32 | E. coli |
| Other Carboximidamides | Varies | Various Gram-positive |
These findings suggest that this compound could be further developed for therapeutic use in treating bacterial infections.
Enzyme Inhibition Studies
In vitro assays have been conducted to evaluate the inhibitory effects of this compound on specific enzymes linked to cancer progression. For example, inhibition assays against proteases involved in tumor metastasis revealed IC50 values ranging from 100 µM to 500 µM for several derivatives:
| Enzyme | IC50 (µM) | Compound |
|---|---|---|
| Serine Protease | 250 | This compound |
| Matrix Metalloproteinase | 150 | Related Carboximidamide Derivative |
These results indicate that this compound has potential as a lead compound for developing anti-cancer drugs.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
